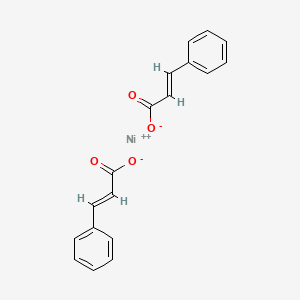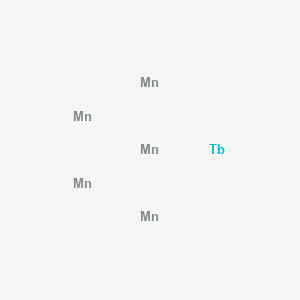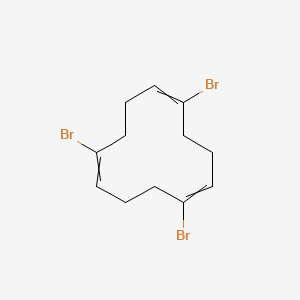
1,5,9-Tribromocyclododeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Tribromocyclododeca-1,5,9-triene is a brominated derivative of cyclododecatriene, a cyclic triene with the formula C12H15Br3
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Tribromocyclododeca-1,5,9-triene can be synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine (Br2) to cyclododecatriene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5,9-Tribromocyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to cyclododecatriene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form brominated cyclododecadiene or cyclododecatetraene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or ROH in polar solvents like water or alcohols.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives of cyclododecatriene.
Reduction: Formation of cyclododecatriene.
Oxidation: Formation of brominated cyclododecadiene or cyclododecatetraene.
Scientific Research Applications
1,5,9-Tribromocyclododeca-1,5,9-triene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,5,9-tribromocyclododeca-1,5,9-triene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular processes and pathways, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular signaling.
Comparison with Similar Compounds
1,5,9-Tribromocyclododeca-1,5,9-triene can be compared with other brominated cyclododecatriene derivatives, such as:
1,5,9-Trichlorocyclododeca-1,5,9-triene: Similar structure but with chlorine atoms instead of bromine.
1,5,9-Triiodocyclododeca-1,5,9-triene: Similar structure but with iodine atoms instead of bromine.
1,5,9-Trifluorocyclododeca-1,5,9-triene: Similar structure but with fluorine atoms instead of bromine.
Properties
CAS No. |
65656-69-1 |
|---|---|
Molecular Formula |
C12H15Br3 |
Molecular Weight |
398.96 g/mol |
IUPAC Name |
1,5,9-tribromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H15Br3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h4,7-8H,1-3,5-6,9H2 |
InChI Key |
IRXJNHRXFMLVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCCC(=CCCC(=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

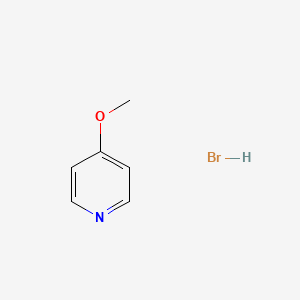
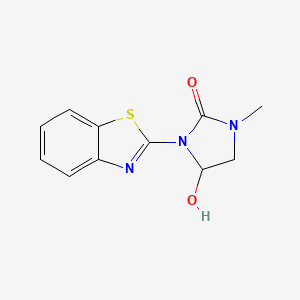
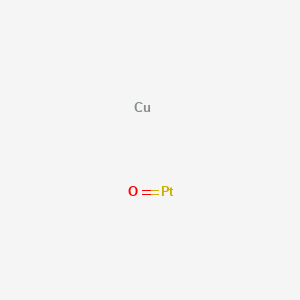
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
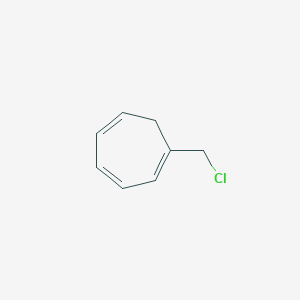
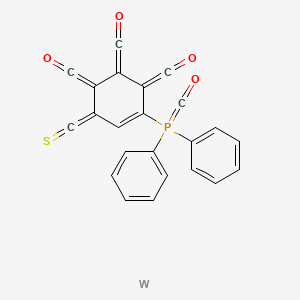
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


